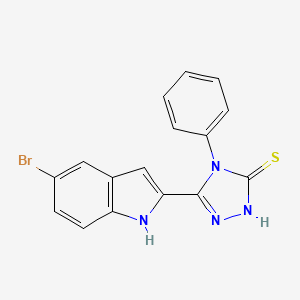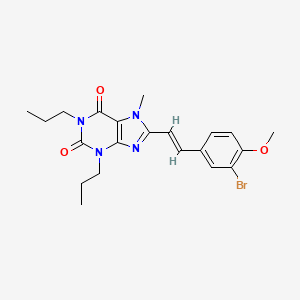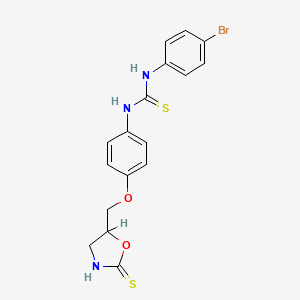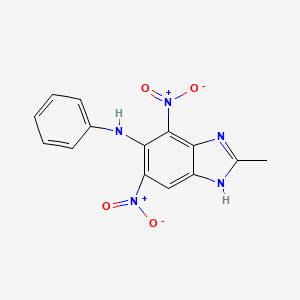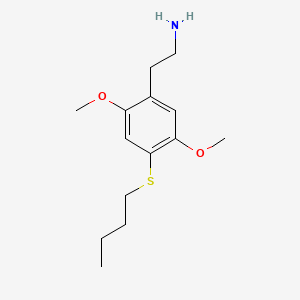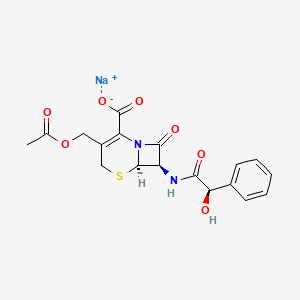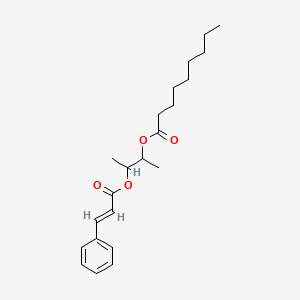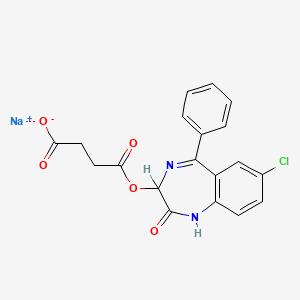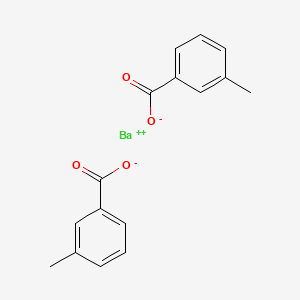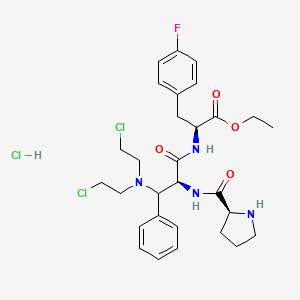
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a complex organic compound that combines the structural features of piperidine, quinoline, and anthranilic acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves multiple steps:
Formation of the Quinolyl Intermediate: The initial step involves the preparation of 7-chloro-4-quinoline by reacting 4,7-dichloroquinoline with suitable nucleophiles under nucleophilic aromatic substitution conditions.
Preparation of the Piperidyl Intermediate: The piperidine moiety is introduced by reacting N-ethylpiperidine with appropriate electrophiles.
Coupling Reaction: The final step involves the esterification of the anthranilic acid derivative with the previously prepared quinolyl and piperidyl intermediates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the quinoline and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups, enhancing its solubility and efficacy.
Piperaquine: A bisquinoline compound used in combination therapies for malaria.
Uniqueness
N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is unique due to its combined structural features of piperidine, quinoline, and anthranilic acid, which may confer distinct biological activities and therapeutic potential .
Propriétés
Numéro CAS |
86518-48-1 |
|---|---|
Formule moléculaire |
C25H26ClN3O4 |
Poids moléculaire |
467.9 g/mol |
Nom IUPAC |
[2-(1-ethylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C25H26ClN3O4/c1-2-29-13-10-18(11-14-29)33-24(30)16-32-25(31)20-5-3-4-6-21(20)28-22-9-12-27-23-15-17(26)7-8-19(22)23/h3-9,12,15,18H,2,10-11,13-14,16H2,1H3,(H,27,28) |
Clé InChI |
TUJJTBDZNYTIIN-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


